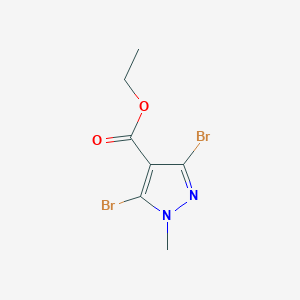

Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate

Description

Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate (CAS 1017802-88-8) is a brominated pyrazole derivative with the molecular formula C₇H₈Br₂N₂O₂ and a molecular weight of 311.96 g/mol . Key structural features include bromine substituents at positions 3 and 5 of the pyrazole ring, a methyl group at the N1 position, and an ethyl ester at position 3. It is stored under inert conditions (2–8°C) due to its sensitivity and carries hazard warnings (H302, H315, H319, H335) for acute toxicity, skin/eye irritation, and respiratory irritation .

Properties

IUPAC Name |

ethyl 3,5-dibromo-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Br2N2O2/c1-3-13-7(12)4-5(8)10-11(2)6(4)9/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIBNRIZSHOSIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1Br)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate typically involves the bromination of ethyl 1-methylpyrazole-4-carboxylate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled conditions to ensure selective bromination at the 3 and 5 positions of the pyrazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Oxidation Reactions: Oxidation can lead to the formation of different pyrazole derivatives with altered electronic properties.

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate serves as a versatile intermediate in organic synthesis. Its applications can be categorized into several domains:

Organic Synthesis

The compound is primarily utilized as a reactant in the synthesis of more complex organic molecules. It plays a crucial role in producing 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives, which are known to act as tyrosine kinase inhibitors. This class of compounds is valuable for developing treatments for various diseases, including cancer .

Biochemical Research

In biochemical studies, this compound aids in examining enzyme inhibition mechanisms. It has been shown to inhibit tyrosine kinase 2 (TYK2), affecting cell signaling pathways that regulate cellular processes like growth and differentiation. The interaction with TYK2 indicates potential therapeutic applications in autoimmune diseases and cancers.

Agrochemical Development

Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate can be employed in the synthesis of agrochemicals. Its derivatives have been explored for their effectiveness as pesticides and herbicides due to their biological activity against various pests and diseases affecting crops .

Case Study 1: Synthesis of Tyrosine Kinase Inhibitors

A study demonstrated the synthesis of a series of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives from ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate. These derivatives showed promising inhibitory activity against TYK2, suggesting their potential use as therapeutic agents in treating inflammatory diseases.

Case Study 2: Agrochemical Applications

Research conducted on the use of pyrazole derivatives, including ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate, highlighted their effectiveness as fungicides. The study found that these compounds exhibited significant antifungal activity against pathogens such as Fusarium and Botrytis, indicating their potential utility in agricultural practices .

Mechanism of Action

The mechanism of action of Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs vary in substituents, heterocyclic attachments, and ester groups. Below is a comparative analysis:

Key Observations :

Computational and Thermodynamic Studies

- Density Functional Theory (DFT) : Methods from could predict the target compound’s electronic properties (e.g., HOMO-LUMO gaps) compared to analogs. Bromine’s electron-withdrawing effect may lower HOMO energy, reducing nucleophilicity.

- Interaction Energies : The Boys-Bernardi method could quantify dimerization or solvation energies, highlighting solubility differences between brominated and chlorinated analogs.

Biological Activity

Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate is characterized by the following structural features:

- Molecular Formula : C₇H₈Br₂N₂O₂

- Molecular Weight : 311.96 g/mol

- CAS Number : 1017802-86-6

The compound features two bromine substituents at the 3 and 5 positions of the pyrazole ring, which enhances its biological activity compared to other pyrazole derivatives.

Target Enzymes

Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate primarily acts as an inhibitor of tyrosine kinase 2 (TK2) , a key enzyme involved in various signaling pathways that regulate cell growth and differentiation. By inhibiting TK2, this compound can alter critical cellular processes.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Signal Transduction : It modulates pathways associated with cell proliferation and survival.

- Enzyme Inhibition : Potentially inhibits phosphodiesterase (PDE) enzymes, similar to dipyridamole, which can affect cyclic nucleotide levels within cells .

Antimicrobial Properties

Research indicates that ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate exhibits antimicrobial activity against various pathogens. Its effectiveness stems from its ability to disrupt microbial cell signaling pathways.

Anticancer Activity

The compound has been evaluated for anticancer properties through various studies:

- Cytotoxicity Testing : In vitro assays have shown that derivatives of this compound can exhibit significant cytotoxic effects against cancer cell lines. For example, related pyrazole derivatives demonstrated IC50 values comparable to established chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate | HeLa | 7.25 |

| Cisplatin | HeLa | 6.39 |

| Ethyl 3,5-dibromo derivative | HCT116 | 8.74 |

Case Studies

Several studies highlight the biological relevance of ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate:

- Study on Enzyme Inhibition :

- Antimicrobial Evaluation :

Pharmacokinetics

Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate is predicted to have high gastrointestinal absorption and is likely capable of penetrating the blood-brain barrier. This property enhances its potential for treating central nervous system disorders .

Q & A

Q. What are the standard synthetic routes for Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves bromination of a precursor pyrazole ester. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions under controlled temperatures (50–80°C) in mixed solvents (THF/water) are common. Key parameters include stoichiometric ratios of reagents (e.g., 1.3 equiv alkyne), reaction time (16–72 hours), and purification via flash chromatography with gradients like dichloromethane/methanol. Yield optimization often requires iterative adjustment of copper catalyst loading (0.2–1.0 equiv) and ascorbate reductant .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F where applicable) is essential for verifying substituent positions and purity. For instance, ¹H NMR peaks for methyl groups (δ 2.38–2.70 ppm) and aromatic protons (δ 7.20–8.56 ppm) are diagnostic. Mass spectrometry (HRMS-FAB) and IR spectroscopy further validate molecular weight and functional groups (e.g., ester C=O stretch at ~1711 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

Due to potential toxicity, researchers must use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods. Waste should be segregated and processed by certified disposal services to mitigate environmental risks. Glovebox use is advised for air-sensitive steps .

Advanced Research Questions

Q. How can computational tools like Mercury CSD enhance crystallographic analysis of this compound?

Mercury software enables visualization of crystal packing, hydrogen-bonding networks, and void analysis. For pyrazole derivatives, its "Materials Module" identifies intermolecular interactions (e.g., π-π stacking, halogen bonds) and compares packing motifs across similar structures. High-resolution X-ray data can be refined using SHELXL for precise bond-length/angle measurements, critical for understanding steric effects from bromine substituents .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvate formation. Cross-validation with X-ray crystallography (e.g., monoclinic systems with space group P2₁) provides definitive structural assignments. For ambiguous cases, variable-temperature NMR or DFT calculations (e.g., Gaussian software) can model electronic environments and predict spectral patterns .

Q. How do substituent positions influence reactivity in cross-coupling reactions?

The 3,5-dibromo groups act as electrophilic sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the 1-methyl group may reduce reaction rates, necessitating bulky ligands (e.g., XPhos) or elevated temperatures. Kinetic studies using LC-MS monitoring can identify optimal catalytic systems (e.g., Pd(OAc)₂ with SPhos) for selective functionalization .

Methodological Considerations

Q. What techniques improve yield in multi-step syntheses involving this compound?

- Dry-load purification : Adsorption of crude products onto Celite® before flash chromatography minimizes loss of polar intermediates.

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 72 hours to <24 hours) for CuAAC steps.

- In situ FT-IR monitoring : Tracks reaction progress in real time, enabling prompt optimization of reagent additions .

Q. How is powder X-ray diffraction (PXRD) utilized to assess polymorphic forms?

PXRD patterns (e.g., monoclinic systems with d-spacings ~5.2 Å) distinguish polymorphs. Rietveld refinement via TOPAS software quantifies phase purity, critical for reproducibility in catalysis or medicinal chemistry studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational NMR data?

Deviations in chemical shifts often stem from solvent effects or conformational flexibility. Benchmarking against solid-state NMR or crystal structures (via CCDC deposition) resolves ambiguities. For example, DFT-calculated shifts using the B3LYP/6-311+G(d,p) basis set can be adjusted for solvent dielectric constants (e.g., DMSO: ε = 46.7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.